molecular formula C4H12Cl2N2O2 B11908113 (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride CAS No. 917839-14-6

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride

Cat. No.: B11908113
CAS No.: 917839-14-6
M. Wt: 191.05 g/mol
InChI Key: DOZGWJGZHSTDJL-MRWDTFSLSA-N
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Description

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is a chiral diamino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the resolution of racemic mixtures using chiral acids or bases. Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Diaminobutanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3R)-Dihydroxybutanedioic acid: Shares the same carbon backbone but has hydroxyl groups instead of amino groups.

Uniqueness

(2R,3R)-2,3-Diaminobutanoic acid dihydrochloride is unique due to its combination of amino and carboxylic acid groups, which provide versatility in chemical reactions and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.

Properties

CAS No.

917839-14-6

Molecular Formula

C4H12Cl2N2O2

Molecular Weight

191.05 g/mol

IUPAC Name

(2R,3R)-2,3-diaminobutanoic acid;dihydrochloride

InChI

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3-;;/m1../s1

InChI Key

DOZGWJGZHSTDJL-MRWDTFSLSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)N.Cl.Cl

Canonical SMILES

CC(C(C(=O)O)N)N.Cl.Cl

Origin of Product

United States

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